molecular formula C21H17N3O2 B391134 2-[[4-(Pyridin-4-ylmethyl)anilino]methyl]isoindole-1,3-dione CAS No. 306320-64-9

2-[[4-(Pyridin-4-ylmethyl)anilino]methyl]isoindole-1,3-dione

Katalognummer: B391134
CAS-Nummer: 306320-64-9
Molekulargewicht: 343.4g/mol
InChI-Schlüssel: IBVMEDSZEJQUHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[[4-(Pyridin-4-ylmethyl)anilino]methyl]isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindoline derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(Pyridin-4-ylmethyl)anilino]methyl]isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-pyridin-4-ylmethyl aniline with phthalic anhydride under controlled conditions to form the isoindole-1,3-dione core. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a catalyst like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Solvent recovery and recycling are also implemented to make the process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

2-[[4-(Pyridin-4-ylmethyl)anilino]methyl]isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

2-[[4-(Pyridin-4-ylmethyl)anilino]methyl]isoindole-1,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-[[4-(Pyridin-4-ylmethyl)anilino]methyl]isoindole-1,3-dione involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[[4-(Pyridin-4-ylmethyl)anilino]methyl]isoindole-1,3-dione stands out due to its unique isoindole-1,3-dione core, which imparts specific chemical and biological properties

Eigenschaften

CAS-Nummer

306320-64-9

Molekularformel

C21H17N3O2

Molekulargewicht

343.4g/mol

IUPAC-Name

2-[[4-(pyridin-4-ylmethyl)anilino]methyl]isoindole-1,3-dione

InChI

InChI=1S/C21H17N3O2/c25-20-18-3-1-2-4-19(18)21(26)24(20)14-23-17-7-5-15(6-8-17)13-16-9-11-22-12-10-16/h1-12,23H,13-14H2

InChI-Schlüssel

IBVMEDSZEJQUHN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CNC3=CC=C(C=C3)CC4=CC=NC=C4

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CNC3=CC=C(C=C3)CC4=CC=NC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.